molecular formula C3H3BrF3NO B7768683 3-Bromo-1,1,1-trifluoroacetone oxime

3-Bromo-1,1,1-trifluoroacetone oxime

Cat. No.: B7768683
M. Wt: 205.96 g/mol
InChI Key: GTAMTJKIIPLJSN-KRXBUXKQSA-N
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Description

3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound characterized by the presence of bromine, fluorine, and a hydroxyimino group

Preparation Methods

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide under elevated temperatures ranging from 150°C to 800°C in the presence of an activated carbon catalyst . This method is known for its high conversion, yield, and selectivity. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where the bromine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen bromide, activated carbon, and various catalysts. .

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its behavior as a thiol-reactive trifluoromethyl probe. This allows it to interact with thiol groups in proteins, leading to changes in protein structure and function. The compound’s effective chemical shift dispersion under varying polarity conditions has been studied, revealing its potential as a probe in various biochemical assays .

Comparison with Similar Compounds

3-Bromo-1,1,1-trifluoroacetone oxime can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

(NZ)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAMTJKIIPLJSN-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N\O)/C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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